1,4-Cyclohexanedicarboxylic acid, bis(4-butylphenyl) ester
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Overview
Description
1,4-Cyclohexanedicarboxylic acid, bis(4-butylphenyl) ester is an organic compound that belongs to the family of esters. It is derived from 1,4-cyclohexanedicarboxylic acid and 4-butylphenol. This compound is known for its unique structural properties, which make it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-cyclohexanedicarboxylic acid, bis(4-butylphenyl) ester typically involves the esterification of 1,4-cyclohexanedicarboxylic acid with 4-butylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexanedicarboxylic acid, bis(4-butylphenyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-cyclohexanedicarboxylic acid.
Reduction: Formation of 1,4-cyclohexanedimethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
1,4-Cyclohexanedicarboxylic acid, bis(4-butylphenyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of high-performance materials, such as coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 1,4-cyclohexanedicarboxylic acid, bis(4-butylphenyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 1,4-cyclohexanedicarboxylic acid and 4-butylphenol, which can then interact with biological molecules. The compound’s effects may be mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Cyclohexanedicarboxylic acid, bis(4-methylphenyl) ester
- 1,4-Cyclohexanedicarboxylic acid, bis(4-ethylphenyl) ester
- 1,4-Cyclohexanedicarboxylic acid, bis(4-propylphenyl) ester
Uniqueness
1,4-Cyclohexanedicarboxylic acid, bis(4-butylphenyl) ester is unique due to the presence of the butyl group, which imparts distinct physicochemical properties. This structural variation can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
300360-33-2 |
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Molecular Formula |
C28H36O4 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
bis(4-butylphenyl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C28H36O4/c1-3-5-7-21-9-17-25(18-10-21)31-27(29)23-13-15-24(16-14-23)28(30)32-26-19-11-22(12-20-26)8-6-4-2/h9-12,17-20,23-24H,3-8,13-16H2,1-2H3 |
InChI Key |
RTSNPPUHXORZLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=O)OC3=CC=C(C=C3)CCCC |
Origin of Product |
United States |
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